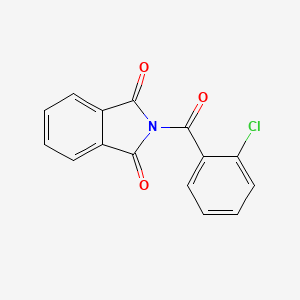
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, a nitro group, and a phenyl group. This compound is part of the isoxazole family, which is known for its diverse chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Friedel-Crafts acylation reaction followed by nitration and bromination . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted isoxazoles.
Aplicaciones Científicas De Investigación
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and phenyl groups can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113639-34-2 |
|---|---|
Fórmula molecular |
C16H13BrN2O4 |
Peso molecular |
377.19 g/mol |
Nombre IUPAC |
4-bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-5H-1,2-oxazole |
InChI |
InChI=1S/C16H13BrN2O4/c1-22-13-9-7-12(8-10-13)15-16(17,19(20)21)14(18-23-15)11-5-3-2-4-6-11/h2-10,15H,1H3 |
Clave InChI |
SVIWVAXNQNXEHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=NO2)C3=CC=CC=C3)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)



![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)




